molecular formula C13H19NO B1616337 4-Methyl-n-pentylbenzamide CAS No. 5436-66-8

4-Methyl-n-pentylbenzamide

Cat. No. B1616337
CAS RN: 5436-66-8
M. Wt: 205.3 g/mol
InChI Key: JDQZYLHVNMQHFF-UHFFFAOYSA-N
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Description

4-Methyl-n-pentylbenzamide , also known as N-allyl-4-methylbenzenesulfonamide , is a chemical compound with the molecular formula C10H13NO2S . It falls within the class of benzamides and sulfonamides. The compound’s systematic name is N-allyl-4-methylbenzenesulfonamide .


Synthesis Analysis

The synthesis of 4-Methyl-n-pentylbenzamide involves the reaction of an appropriate amine (such as 4-methyl-aniline) with an acid chloride (such as allyl chloride) under suitable conditions. The reaction typically occurs in an organic solvent and may require a catalyst or base to facilitate the formation of the amide bond. Detailed synthetic pathways and optimization strategies can be found in relevant literature .


Chemical Reactions Analysis

4-Methyl-n-pentylbenzamide may participate in various chemical reactions, including hydrolysis, amidation, and substitution reactions. Its reactivity depends on the functional groups present. Researchers have investigated its behavior under different conditions, and further studies are needed to explore its reactivity in detail .


Physical And Chemical Properties Analysis

  • Color : White to light yellow

properties

IUPAC Name

4-methyl-N-pentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-4-5-10-14-13(15)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQZYLHVNMQHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969453
Record name 4-Methyl-N-pentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-n-pentylbenzamide

CAS RN

5436-66-8
Record name NSC21754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N-pentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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